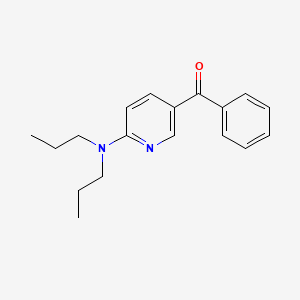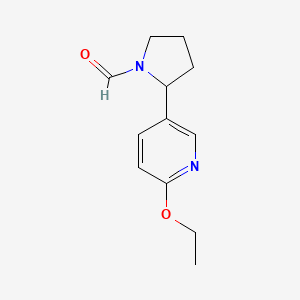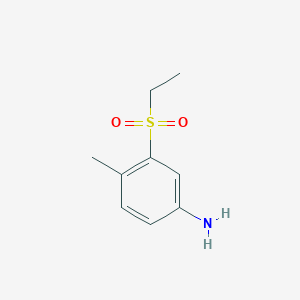
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a dipropylamino group at the 6th position of the pyridine ring and a phenyl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the dipropylamino group.
Attachment of the Phenyl Group: The phenyl group can be attached to the methanone moiety through Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can undergo oxidation reactions, where the methanone moiety is converted to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The dipropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- (6-(Dimethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Diethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Dipropylamino)pyridin-3-yl)(methyl)methanone
Uniqueness:
- The presence of the dipropylamino group at the 6th position of the pyridine ring distinguishes (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone from other similar compounds. This unique substitution pattern can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
[6-(dipropylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H22N2O/c1-3-12-20(13-4-2)17-11-10-16(14-19-17)18(21)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |
Clave InChI |
KNCIGCCHQYOIMN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)


![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)



![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)


![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)

